

Application Notes and Protocols: Investigating Long-Term Potentiation with Neflamapimod in Hippocampal Slices

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Compound of Interest

Compound Name: Neflamapimod

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These application notes provide a comprehensive overview of the use of **Neflamapimod**, a selective p38 MAPK α inhibitor, in the study of long-term potentiation (LTP) within hippocampal slices. The provided protocols and data are based on preclinical evaluations of **Neflamapimod**, offering insights into its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases.

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. **Neflamapimod** (formerly VX-745) is a brain-penetrant small molecule that selectively inhibits the p38 mitogen-activated protein kinase alpha (p38 α).^[1] In disease states, p38 α is implicated in synaptic dysfunction and inflammation.^[2] Studies in animal models have shown that inhibiting p38 α can reverse synaptic deficits.^[3] This document details the application of **Neflamapimod** in LTP studies using ex vivo hippocampal slices, a key experimental model for assessing synaptic plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of **Neflamapimod** on LTP in hippocampal slices from a mouse model of Down Syndrome (Ts2) and wild-type (2N) controls.[\[4\]](#)

Group	Treatment	n (mice)	fEPSP Slope Increase at 110 min post-TBS (%)	p-value
Ts2	Vehicle	4	Baseline	-
Ts2	Neflamapimod	4	18	0.0334
2N	Vehicle	5	Not specified	-
2N	Neflamapimod	5	Not specified	-

Table 1: Effect of
Neflamapimod
on Late-Phase
LTP in Ts2 Mice.
[\[4\]](#)

Parameter	Ts2 + Vehicle	Ts2 + Neflamapimod	2N + Vehicle	2N + Neflamapimod
Phospho-p38	Reduced	Reduced	Not specified	Not specified
Total MK2	Decreased	Significantly Decreased	Not specified	Not specified
Total MNK1	Decreased	Significantly Decreased	Not specified	Not specified
Phospho-MNK1	Decreased	Significantly Decreased	Not specified	Not specified

Table 2: Effect of Neflamapimod on p38 α Kinase Pathway in Ts2 Mice Brain Cortex.[4]

Experimental Protocols

This section provides a detailed methodology for LTP experiments in hippocampal slices treated with **Neflamapimod**, based on published preclinical studies.[4]

Animal Model and Treatment

- Animal Model: Ts2 mice, a model for Down Syndrome, and wild-type (2N) littermates are used at approximately six months of age.[4]
- Drug Administration: **Neflamapimod** is administered at a dose of 3 mg/kg body weight, or vehicle (1% Pluronic F108), twice daily (BID) via oral gavage for 28 days.[4]

Hippocampal Slice Preparation

- Anesthesia and Perfusion: Mice are deeply anesthetized with isoflurane and transcardially perfused with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF)

containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 2 CaCl₂, and 10 dextrose.

- **Brain Extraction and Slicing:** The brain is rapidly removed and the hippocampus is dissected. Transverse hippocampal slices (400 µm thick) are prepared using a vibratome in ice-cold, oxygenated aCSF.
- **Recovery:** Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recordings

- **Recording Setup:** Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
- **Electrode Placement:** A stimulating electrode is placed in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region. A recording electrode is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
- **Baseline Recording:** Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at 0.05 Hz. The stimulus intensity is adjusted to elicit a response that is 30-40% of the maximal fEPSP amplitude.

LTP Induction and Measurement

- **Induction Protocol:** LTP is induced using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
- **Post-Induction Recording:** Following TBS, fEPSPs are recorded for at least 2 hours to measure the potentiation of the synaptic response. The degree of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

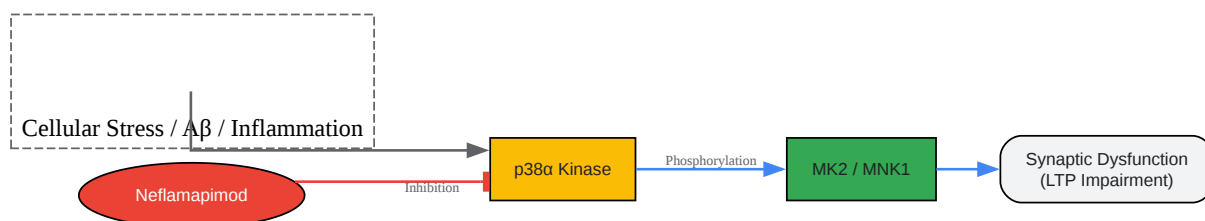
Data Analysis

- The fEPSP slope is measured and normalized to the average baseline value.

- Statistical analysis is performed using appropriate tests, such as a two-tailed unpaired Student's t-test for single comparisons or one-way ANOVA for multiple comparisons, with a significance level of $p < 0.05$.^[4]

Visualizations

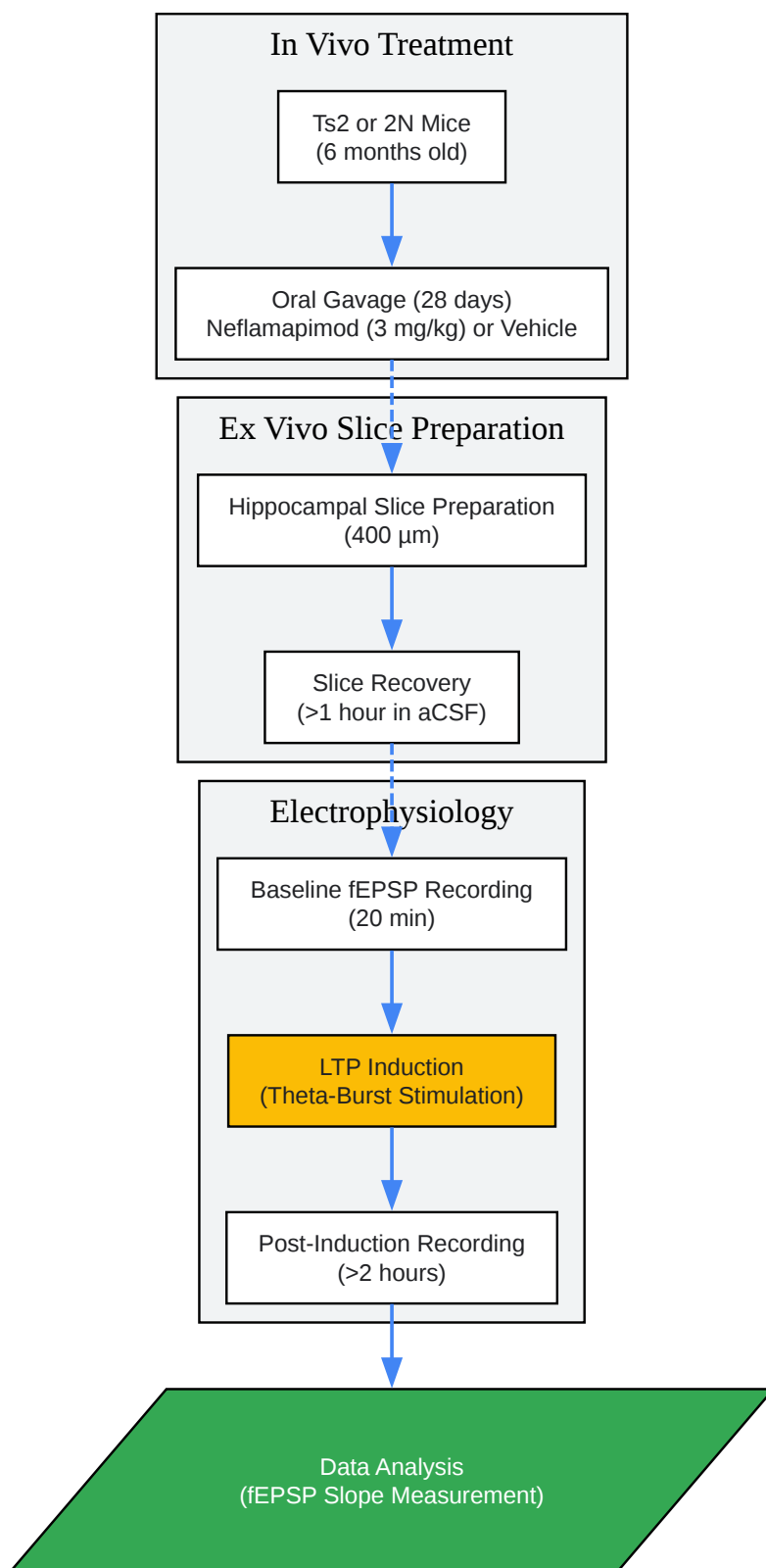
Signaling Pathway of Neflamapimod



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Caption: **Neflamapimod** inhibits p38α kinase, preventing downstream signaling that leads to synaptic dysfunction.

Experimental Workflow for LTP Studies



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Caption: Workflow for investigating **Neflamapimod**'s effect on LTP in hippocampal slices.

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